molecular formula C15H17BrSi B13739930 [4-(3-Bromophenyl)phenyl]-trimethylsilane

[4-(3-Bromophenyl)phenyl]-trimethylsilane

Cat. No.: B13739930
M. Wt: 305.28 g/mol
InChI Key: XDSPBSFUPTWARS-UHFFFAOYSA-N
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Description

[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound that features a bromophenyl group attached to a phenyl group, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, organohalide (in this case, 3-bromophenyl), palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Bromophenyl)phenyl]-trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a ketone or carboxylic acid.

Mechanism of Action

The mechanism of action of [4-(3-Bromophenyl)phenyl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the bromine atom and the phenyl groups. These reactive sites allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    [4-Bromophenyl]trimethylsilane: Similar structure but lacks the additional

Properties

Molecular Formula

C15H17BrSi

Molecular Weight

305.28 g/mol

IUPAC Name

[4-(3-bromophenyl)phenyl]-trimethylsilane

InChI

InChI=1S/C15H17BrSi/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(16)11-13/h4-11H,1-3H3

InChI Key

XDSPBSFUPTWARS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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